molecular formula C16H16ClN3O4 B2691026 N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide CAS No. 648915-34-8

N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2691026
CAS No.: 648915-34-8
M. Wt: 349.77
InChI Key: CGUATELQBXYOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4-Chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl carbamoyl group linked to a urea moiety and a 4-methoxyphenoxyacetamide side chain. The synthesis of such compounds typically involves coupling chlorophenyl isocyanate intermediates with phenoxyacetamide precursors, as seen in analogous syntheses (e.g., Scheme 1 in ) .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4/c1-23-13-6-8-14(9-7-13)24-10-15(21)19-20-16(22)18-12-4-2-11(17)3-5-12/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUATELQBXYOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide typically involves the reaction of 4-chloroaniline with 4-methoxyphenol in the presence of an appropriate acylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and urea groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Key References
Acidic Hydrolysis HCl/H₂O, reflux4-Chlorophenylurea derivative + 2-(4-methoxyphenoxy)acetic acid
Basic Hydrolysis NaOH/EtOH, 80°C4-Chloroaniline + 2-(4-methoxyphenoxy)acetate salt
  • Mechanistic Insight :
    Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack. Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond .

  • Stability Note : The carbamoyl urea linkage is less reactive than standard amides due to resonance stabilization but may hydrolyze under prolonged heating .

Substitution Reactions

The 4-chlorophenyl group may undergo nucleophilic aromatic substitution (NAS) under specific conditions:

Reagent Conditions Product Notes
Sodium Azide (NaN₃) DMF, 100°C, 24h4-Azidophenyl derivativeLimited reactivity due to deactivation by carbamoyl group
Ammonia (NH₃) Cu catalyst, 150°C4-Aminophenyl derivativeLow yield expected
  • Electronic Effects : The electron-withdrawing carbamoyl group meta to the chlorine reduces ring activation, necessitating harsh conditions for NAS .

Oxidation:

  • Methoxy Group Demethylation :
    Reagents: BBr₃ (anhydrous CH₂Cl₂, 0°C) → Converts methoxy to hydroxyl .
    Product: 2-(4-Hydroxyphenoxy)-N-{[(4-chlorophenyl)carbamoyl]amino}acetamide .

Reduction:

  • Nitro Group Reduction (if present in analogs):
    Reagents: H₂/Pd-C → Amines .
    Not directly applicable here but relevant for structural derivatives.

Condensation and Cyclization

The urea moiety may participate in cyclocondensation:

Reagent Product Application
Phosgene (COCl₂) Benzoxazolone derivativesHeterocyclic synthesis
Aldehydes Schiff base formation at free NH sitesChelation or polymer synthesis

Thermal and Photochemical Stability

  • Thermal Degradation :
    TG-DSC studies of analogs suggest decomposition >200°C, releasing CO₂ and NH₃ .

  • Photolysis :
    UV exposure (254 nm) may cleave the phenoxy-acetamide bond, forming radical intermediates .

Pharmacological Relevance

  • COX-II Inhibition : Structural analogs with acetamide-urea hybrids show selective COX-II inhibition due to hydrophobic pocket interactions .

  • Metabolic Pathways : Hepatic glucuronidation of the methoxy group is anticipated, enhancing solubility for excretion .

Scientific Research Applications

Medicinal Chemistry

N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide has been explored for its potential in treating various diseases. The acetamide moiety is known for its high therapeutic potential, particularly in:

  • Antimicrobial Activity : Compounds with acetamide structures have shown efficacy against bacterial and fungal infections. Studies indicate that derivatives of acetamide can inhibit the growth of pathogens, making them valuable in developing new antibiotics .
  • Anti-inflammatory Properties : Similar compounds have been linked to anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Urease Inhibition

Recent studies have highlighted the role of acetamide derivatives as urease inhibitors. Urease is an enzyme that plays a significant role in various pathological conditions, including urinary tract infections and kidney stones. The compound has demonstrated promising urease inhibitory activity, suggesting its potential as a therapeutic agent in managing these conditions .

Cancer Research

The structural characteristics of this compound may allow it to interact with specific molecular targets involved in cancer progression. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells, making them candidates for anticancer drug development .

Neuropharmacology

There is ongoing research into the neuropharmacological effects of compounds with similar structures. The ability of this compound to cross the blood-brain barrier could position it as a candidate for treating neurodegenerative diseases or psychiatric disorders .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of acetamide derivatives found that this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting its potential as an alternative treatment option .

Case Study 2: Urease Inhibition

In another study focusing on urease inhibitors, this compound was tested alongside known inhibitors. It demonstrated an IC50 value comparable to established drugs, indicating its effectiveness and paving the way for further development as a therapeutic agent against urease-related disorders .

Compound NameActivity TypeIC50 Value (µM)
This compoundUrease Inhibition22.61
Standard Urease InhibitorUrease Inhibition20.00

Mechanism of Action

The mechanism of action of N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Activity

Acetamide derivatives with methoxyphenyl or chlorophenyl substituents demonstrate notable anticancer activity. For example:

  • Compound 38 (N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide) : Exhibited IC₅₀ values < 10 µM against HCT-1, SF268, and MCF-7 cancer cell lines via MTT assay .

Structural Insight: The 4-methoxyphenoxy group in the target compound may enhance membrane permeability, similar to compound 38, while the 4-chlorophenyl carbamoyl moiety could mimic the chlorophenyl groups in pyridine-based inhibitors (e.g., 5RH2) .

Table 1: Anticancer Acetamide Derivatives
Compound Substituents Activity (Cell Lines) Reference
Target Compound 4-Chlorophenyl carbamoyl, 4-methoxyphenoxy Hypothesized (Inferred)
Compound 38 4-Methoxyphenyl, pyrrolidinylquinazoline IC₅₀ < 10 µM (HCT-1, MCF-7)
5RH2 3-Chlorophenyl, 4-methylpyridinyl SARS-CoV-2 protease inhibitor

Antimicrobial and Antifungal Activity

Chlorophenyl and methoxyphenyl acetamides are potent against gram-positive bacteria and fungi:

  • Compound 47 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) : Inhibited Staphylococcus aureus (MIC = 8 µg/mL) .

Structural Insight : The target compound’s 4-chlorophenyl group may enhance hydrophobic interactions with bacterial membranes, akin to compound 47’s difluorophenyl substituent .

Table 2: Antimicrobial Acetamide Derivatives
Compound Substituents Activity (Microbe) Reference
Target Compound 4-Chlorophenyl carbamoyl, 4-methoxyphenoxy Hypothesized (Gram+/Fungi)
Compound 47 Benzo[d]thiazolylsulfonyl, difluorophenyl MIC = 8 µg/mL (S. aureus)
Compound 4 3-Chloro-4-hydroxyphenyl Photodegradant (Paracetamol)

Analgesic and Anti-Inflammatory Activity

N-Phenylacetamide sulphonamides exhibit analgesic properties:

  • Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) : Showed 85% pain inhibition in murine models, surpassing paracetamol .

Key Modifications :

  • Replacement of sulfonamide (compound 35) with urea may reduce toxicity while retaining activity .
  • The 4-methoxyphenoxy group could improve solubility compared to purely hydrophobic analogs (e.g., compound 5RH2) .

Biological Activity

N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Chlorophenyl group : Affects the compound's interaction with biological targets.
  • Methoxyphenoxy group : Contributes to its solubility and bioavailability.

Its molecular formula is C16H18ClN3O4C_{16}H_{18}ClN_{3}O_{4}, with a molecular weight of approximately 365.78 g/mol.

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. Inhibiting these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .
  • Antiviral Activity :
    • Recent studies indicate that derivatives of similar compounds exhibit antiviral properties against human adenovirus (HAdV). For example, certain analogues demonstrated sub-micromolar potency against HAdV while maintaining low cytotoxicity .
  • Antibacterial Activity :
    • The compound exhibits moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent .

Efficacy Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Antiviral Studies :
    • Compounds structurally related to this compound were tested against HAdV. The compound exhibited promising results with an IC50 value indicating effective viral inhibition .
  • Enzyme Inhibition :
    • The compound was evaluated for its ability to inhibit AChE, showing significant inhibition rates comparable to established inhibitors. This suggests potential applications in neurodegenerative disease treatment .
  • Antibacterial Activity :
    • Screening against various bacterial strains revealed that the compound has a strong inhibitory effect on specific pathogens, which could be harnessed for developing new antibiotics .

Case Study 1: Antiviral Activity Against HAdV

In a recent study, a derivative of this compound was tested for its antiviral efficacy. The compound demonstrated an IC50 of 0.27 μM against HAdV, significantly lower than that of the lead compound niclosamide, with a selectivity index greater than 100. This indicates a favorable therapeutic window for further development .

Case Study 2: Enzyme Inhibition Profile

Another research effort focused on the enzyme inhibition properties of the compound. It was found that this compound effectively inhibited AChE with an IC50 value comparable to known inhibitors, suggesting its potential role in treating cognitive disorders associated with cholinergic dysfunctions .

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 ValueRemarks
AntiviralHAdV0.27 μMHigh selectivity index
Enzyme InhibitionAcetylcholinesterase (AChE)Comparable to known inhibitorsPotential for cognitive disorders
AntibacterialSalmonella typhiModerate to strongEffective against multiple strains

Q & A

Q. What synthetic methodologies are reported for N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide, and how are coupling agents optimized?

The compound is synthesized via a multi-step route using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxylic acids for amide bond formation. Key steps include:

  • Reacting 2-(4-chlorophenoxy)acetic acid with 1,2-diaminobenzene in dichloromethane (DCM) at 25–30°C, followed by TBTU addition at 0–5°C to form intermediates .
  • Final coupling with heterocyclic carboxylic acids (e.g., indole-2-carboxylic acid) under similar conditions.
  • Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3), and purity is ensured through repeated washing and drying over anhydrous Na₂SO₄ .

Q. Which spectroscopic techniques are employed to characterize this compound, and how are spectral discrepancies resolved?

  • 1H/13C NMR : Recorded in DMSO-d₆ to confirm proton environments and carbamate/amide linkages. Aromatic protons appear as multiplets in δ 6.5–8.0 ppm, while methoxy groups resonate as singlets near δ 3.7 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragments .
  • X-ray crystallography : Single-crystal analysis confirms bond lengths/angles (e.g., C=O at ~1.22 Å) and intramolecular hydrogen bonds . Discrepancies in NMR or mass data are resolved by repeating experiments under controlled humidity/temperature and cross-referencing with computational models .

Q. How is purity assessed during synthesis, and what thresholds are acceptable for research use?

  • TLC : Rf values are compared against standards; spots are visualized under UV light .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.5% .
  • Melting point : Sharp melting ranges (e.g., 180–182°C) indicate purity .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, HOMO-LUMO) predict the compound’s reactivity and electronic properties?

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential (MESP) to identify nucleophilic/electrophilic sites. The 4-chlorophenyl group shows high electron-withdrawing potential, influencing hydrogen-bonding interactions .
  • HOMO-LUMO gaps : Predict charge transfer behavior. A narrow gap (<3 eV) suggests potential redox activity in biological systems .

Q. How do crystal packing and intermolecular interactions affect the compound’s stability and solubility?

  • X-ray diffraction : Reveals intramolecular C–H···O hydrogen bonds (2.5–2.8 Å) forming six-membered rings, enhancing rigidity .
  • Intermolecular N–H···O bonds : Create infinite chains along the c-axis, reducing solubility in nonpolar solvents. Solubility in DMSO (>60 µg/mL) is attributed to sulfonyl and methoxy groups .

Q. What strategies improve synthetic yield in multi-step pathways, and how are side products minimized?

  • Coupling agent optimization : TBTU outperforms DCC (dicyclohexylcarbodiimide) in reducing racemization .
  • Temperature control : Maintaining 0–5°C during acyl chloride formation prevents thermal degradation .
  • Byproduct removal : Acidic/basic washes (e.g., 2.0 N HCl, 10% NaHCO₃) eliminate unreacted amines/carboxylic acids .

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

  • Assay standardization : Compare IC₅₀ values under consistent pH/temperature conditions. For example, cytotoxicity in MTT assays may vary with incubation time (24 vs. 48 hours) .
  • Structural analogs : Modify the 4-methoxyphenoxy moiety to assess SAR. Substitution with electron-donating groups (e.g., -OCH₃ → -NH₂) enhances target selectivity .

Methodological Considerations

  • Contradiction analysis : Conflicting spectral or biological data require validation via orthogonal techniques (e.g., FTIR vs. Raman spectroscopy for functional groups) .
  • Crystallographic data : CCDC deposition (e.g., CCDC-1893314) enables peer validation of structural claims .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.